molecular formula C15H11FN2OS2 B2825338 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-41-3

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2825338
CAS No.: 896352-41-3
M. Wt: 318.38
InChI Key: KNYHXEYSLVAWFM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. The core benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Specifically, fluorinated benzothiazole analogs have demonstrated potent and selective antitumor properties in pharmacological profiling, showing notable efficacy against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7) and other solid tumor models . The mechanism of action for this class of compounds is multifaceted and may include the inhibition of tumor-associated enzymes. Benzothiazole derivatives have been identified as effective inhibitors of carbonic anhydrase (CA), particularly those isoforms like CA IX and XII that are overexpressed in hypoxic tumors. This inhibition disrupts pH regulation in the tumor microenvironment, offering a promising therapeutic strategy . The specific molecular architecture of this compound, featuring the 4-fluoro substitution on the benzothiazole ring and the (methylthio)benzamide group, is designed to optimize its electronic properties, binding affinity, and metabolic stability for biological evaluation. It serves as a critical building block for investigating new oncological pathways and developing novel targeted anticancer agents . This product is intended for research purposes by qualified laboratory personnel. It is strictly for in vitro use and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYHXEYSLVAWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, potentially forming amines.

    Substitution: The fluorine atom on the benzothiazole ring may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the benzothiazole scaffold, including N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, exhibit potent antitumor properties. These compounds have been shown to selectively inhibit tubulin polymerization, a critical process in cell division, thereby exerting antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives of benzothiazole exhibited significant antiproliferative activity against human cancer cell lines, including ovarian, breast, and lung cancers. The mechanism was attributed to the inhibition of tubulin polymerization, which is essential for mitosis .

Anti-inflammatory Properties

In addition to its anticancer applications, benzothiazole derivatives have been explored for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and have shown efficacy in reducing inflammation in various models.

Case Study: Inflammatory Models

Research has highlighted the potential of benzothiazole derivatives to reduce inflammatory markers in animal models of inflammation, suggesting a dual role in both cancer therapy and inflammatory diseases .

Antioxidant Activity

This compound also demonstrates antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can contribute to cancer progression and other diseases.

Data Table: Comparative Antioxidant Activity

CompoundIC50 (μM)Reference
This compound10.5
Benzothiazole Derivative A15.0
Benzothiazole Derivative B12.5

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

The following analysis compares N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide with structurally related benzothiazole derivatives reported in the evidence. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural Analogues and Substituent Effects
Compound Name Core Structure Modifications Key Substituents References
GB30 () 4-Fluoro-benzothiazole + 2,4-dioxothiazolidine Acetamide with benzylidene group
N-(6-aminobenzo[d]thiazol-2-yl)benzamide () 6-Amino-benzothiazole + benzamide Amino group at 6-position
TOZ5 () 4-Methoxy-7-morpholino-benzothiazole + 4-fluorobenzamide Methoxy and morpholino groups
2D291 () 4-(2-Bromo-5-methylphenyl)-thiazole + sulfonylbenzamide Bromo-methylphenyl and piperidinylsulfonyl
GB33 () 4-Chloro-benzylidene + 6-fluoro-benzothiazole Chloro and fluoro substituents

Key Observations :

  • Fluorine Positioning : The 4-fluoro substitution in the target compound contrasts with 6-fluoro in GB33 (), which may alter steric hindrance and electronic effects in receptor binding .
  • Methylthio vs.
  • Amino vs. Nitro Groups: N-(6-aminobenzo[d]thiazol-2-yl)benzamide () exhibits improved solubility and corrosion inhibition compared to its nitro analogue, suggesting the target compound’s methylthio group may similarly influence solubility and reactivity .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) HPLC Purity (%) LCMS (m/z)
GB30 () 272–274 68 95.28 412.0
GB33 () 290–292 65 95.97 445.9
TOZ6 () Not reported 86 Not reported Not reported
2D291 () Not reported Not reported Not reported Not reported

Key Observations :

  • Higher melting points in halogenated derivatives (e.g., GB33 at 290–292°C) suggest stronger intermolecular forces due to polar substituents .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H12FN2OSC_{15}H_{12}FN_2OS. The compound features a benzo[d]thiazole moiety, which is known for its biological significance, particularly in the development of pharmaceuticals targeting various diseases.

The biological activity of this compound can be attributed to its structural components, which facilitate interactions with biological targets. The thiazole ring generally enhances the lipophilicity and bioavailability of the compound, while the fluorine substituent may influence its electronic properties, potentially enhancing binding affinity to target proteins.

Biological Activity

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies demonstrated that this compound could potentially inhibit tumor cell growth by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Effects :
    • Compounds derived from thiazole scaffolds have shown promising antimicrobial activity against various pathogens. The presence of the methylthio group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains .
  • Inhibition of Enzymatic Activity :
    • The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states. For example, thiazole derivatives have been explored for their ability to inhibit urease activity, which is crucial in treating infections caused by Helicobacter pylori .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of similar thiazole derivatives:

  • Antitumor Studies : A recent study evaluated the anticancer potential of various thiazole derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in HepG2 liver cancer cells, with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Activity Type Efficacy Mechanism
AnticancerSignificant IC50 values (e.g., 1.30 µM) against HepG2 cellsInduction of apoptosis, HDAC inhibition
AntimicrobialEffective against multiple strainsMembrane penetration enhancement
Enzyme InhibitionActive against ureaseCompetitive inhibition

Q & A

Q. What are the established synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide?

  • Methodology : Synthesis typically involves: (i) Cyclization of 2-aminobenzenethiol derivatives with fluorinated aromatic aldehydes to form the fluorobenzo[d]thiazole core. (ii) Amide coupling between the thiazole intermediate and 2-(methylthio)benzoyl chloride under anhydrous conditions (e.g., DMF as solvent, DCC as coupling agent). (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :
  • NMR Spectroscopy : 1H^1H NMR confirms substituent positions (e.g., fluorine’s deshielding effect at ~7.5–8.5 ppm; methylthio group at ~2.5 ppm).
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ peak at m/z 347.0521 for C15_{15}H10_{10}F2_2N2_2S2_2).
  • IR Spectroscopy : Amide C=O stretch (~1650 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) confirm functional groups .

Q. What preliminary biological activities are associated with this compound?

  • Findings : Fluorobenzo[d]thiazole derivatives exhibit:
  • Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ≤ 8 µg/mL) via disruption of cell wall synthesis.
  • Anticancer potential (IC50_{50} ~10–50 µM in breast cancer cell lines) attributed to thiazole-mediated kinase inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • SAR Insights :
  • Fluorine at C4 : Enhances lipophilicity (logP increase by ~0.5) and metabolic stability.
  • Methylthio vs. Sulfonyl : Methylthio improves membrane permeability (2.5-fold higher than sulfonyl analogs in Caco-2 assays).
  • Bromine substitution : Increases cytotoxicity (IC50_{50} ↓30% in MCF-7 cells) but reduces solubility .

Q. How to resolve contradictions in bioactivity data across studies?

  • Approach :
  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., 72h incubation vs. 48h).
  • Solubility correction : Use DMSO concentration ≤0.1% to avoid false negatives.
  • Orthogonal validation : Confirm kinase inhibition via Western blot (e.g., EGFR phosphorylation at Tyr1068) .

Q. What computational strategies optimize reaction yields for scaled synthesis?

  • Methods :
  • DFT calculations : Predict transition states for amide coupling (e.g., DCC-mediated activation energy ~25 kcal/mol).
  • DoE (Design of Experiments) : Optimize temperature (70–90°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP at 10 mol%) to maximize yield (85–92%) .

Q. What mechanisms underlie its interaction with biological targets?

  • Molecular Docking Insights :
  • EGFR binding : Thiazole nitrogen forms H-bonds with Lys721 (ΔG = -9.8 kcal/mol).
  • Methylthio group : Enhances hydrophobic interactions in the ATP-binding pocket (vdW energy = -4.2 kcal/mol).
  • Fluorine : Stabilizes π-π stacking with Phe723 .

Methodological Best Practices

Q. How to design dose-response studies for in vitro anticancer assays?

  • Protocol :
  • Use 5–7 concentration points (0.1–100 µM) in triplicate.
  • Include positive controls (e.g., doxorubicin for apoptosis) and measure viability via MTT/WST-1 assays.
  • Normalize data to vehicle-treated cells and fit to Hill equation (R2^2 ≥0.95) .

Q. What in silico tools predict ADMET properties?

  • Tools :
  • SwissADME : Predicts BBB permeability (BOILED-Egg model) and CYP450 inhibition.
  • ProTox-II : Estimates hepatotoxicity (LD50_{50} ~300 mg/kg) and carcinogenicity alerts.
  • MD Simulations : Evaluate plasma protein binding (e.g., 85% with albumin over 100 ns) .

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